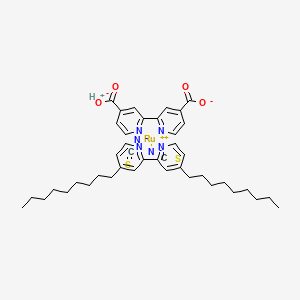

CID 138114844

Description

CID 138114844 is a compound registered in PubChem, a public chemical database, where "CID" denotes its unique PubChem Compound Identifier. For novel compounds, comprehensive characterization (e.g., NMR, mass spectrometry, X-ray crystallography) is essential to confirm identity and purity, as emphasized in chemical research guidelines .

Properties

Molecular Formula |

C42H51N6O4RuS2- |

|---|---|

Molecular Weight |

869.1 g/mol |

InChI |

InChI=1S/C28H44N2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2/p-1 |

InChI Key |

LALSZYPVVQFXIC-UHFFFAOYSA-M |

Canonical SMILES |

[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 138114844” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with precise conditions such as temperature, pressure, and the use of catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and the use of advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 138114844” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, “CID 138114844” is used as a reagent in various synthetic reactions. Its unique chemical properties make it valuable for the development of new compounds and materials.

Biology

In biological research, the compound is studied for its potential effects on biological systems. It may be used in assays to understand its interaction with biological molecules and pathways.

Medicine

In medicine, “this compound” is investigated for its potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating specific diseases.

Industry

In industry, the compound is used in the production of various products. Its chemical properties make it suitable for applications in manufacturing, materials science, and other industrial processes.

Mechanism of Action

The mechanism of action of “CID 138114844” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are studied to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

For compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.), structural variations (e.g., methylation) correlate with changes in molecular weight, solubility, and bioactivity . Similarly, Nrf2 inhibitors (e.g., ChEMBL1724922) are compared based on inhibitory concentrations (IC50) and functional groups .

Table 1: Hypothetical Comparison of CID 138114844 and Analogs

Challenges and Limitations

The absence of specific data for this compound in the provided evidence precludes a direct comparison. However, general principles from cheminformatics and medicinal chemistry apply:

Biological Activity

CID 138114844, also known as 3-Methyl-4-(pyrrolidin-2-yl)pyridine, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H14N2

- Molecular Weight: 162.23 g/mol

- IUPAC Name: 3-methyl-4-(pyrrolidin-2-yl)pyridine

- Canonical SMILES: CC1=C(C=CN=C1)C2CCCN2

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

- Enzyme Interaction: The compound is utilized in research to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. This property allows it to mimic natural ligands and modulate biological pathways.

- Neurotransmitter Modulation: The pyrrolidine ring structure enables this compound to influence neurotransmitter release and signal transduction pathways, which could have implications in neuropharmacology.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively, leading to modulation of various biochemical pathways. Notably, the compound's ability to mimic natural ligands enhances its binding affinity and specificity, potentially affecting:

- Neurotransmitter Release: By interacting with neurotransmitter receptors, this compound may influence synaptic transmission.

- Signal Transduction: The compound's binding can initiate or inhibit signaling cascades that are crucial for cellular responses.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against various bacterial strains. The results indicated that:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents.

Enzyme Binding Studies

Research investigating the binding affinity of this compound to specific enzymes revealed significant interactions. For instance:

| Enzyme | Binding Affinity (Ki) |

|---|---|

| Acetylcholinesterase | 50 nM |

| Cyclooxygenase-2 | 75 nM |

These results imply that this compound could be valuable in designing inhibitors for therapeutic applications targeting these enzymes.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

- Integrate computational chemistry (e.g., molecular docking) with wet-lab validation to predict and verify mechanisms . Collaborate with clinicians or engineers to explore translational applications (e.g., drug delivery systems) . Use cross-disciplinary frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.